Hexyl 2-cyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

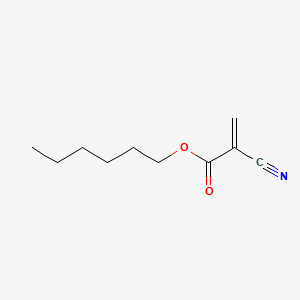

Hexyl 2-cyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

Hexyl 2-cyanoacrylate has been utilized in numerous medical fields:

Surgical Adhesive

- General Surgery : It is frequently used for skin closure in surgical procedures. Studies have shown that this compound can reduce postoperative pain and improve patient satisfaction compared to traditional suturing techniques. For instance, in inguinal hernia repairs using the Lichtenstein technique, patients experienced less acute pain when treated with this compound compared to sutures .

- Orthopedic Surgery : This adhesive is employed for securing prosthetic meshes in abdominal wall repairs. Research indicates that it provides optimal fixation without significant complications, demonstrating good biocompatibility .

Dental Applications

- Periodontics : this compound has been used for fixing resorbable membranes in guided tissue regeneration procedures. Clinical cases have reported successful outcomes with minimal complications .

- Oral Surgery : It is effective for closing intraoral wounds and has been utilized in various dental surgeries, including apicectomy and mucogingival grafts .

Ophthalmic Surgery

- In ophthalmology, this compound is used for sealing corneal perforations and lacerations, contributing to enhanced healing processes .

Case Study 1: Inguinal Hernia Repair

A randomized controlled trial involving 58 patients compared the use of this compound with traditional sutures for mesh fixation during inguinal hernia repair. Results indicated that the use of this compound significantly reduced postoperative pain (mean NRS score of 5.7 vs. 6.5) and decreased the duration of surgery (64.5 min vs. 73.3 min) without increasing complications or recurrence rates .

Case Study 2: Oral Surgery

In a study evaluating the use of cyanoacrylate adhesives in oral surgeries, patients reported high satisfaction levels regarding scarring when this compound was applied for wound closure after head and neck surgeries . The adhesive demonstrated effective healing with minimal inflammation.

Comparative Analysis of Cyanoacrylates

| Property | This compound | Butyl Cyanoacrylate | Methyl Cyanoacrylate |

|---|---|---|---|

| Tensile Strength | High | Moderate | Low |

| Histotoxicity | Low | Moderate | High |

| Application Areas | Surgical closures | Endovascular procedures | General adhesive uses |

| Postoperative Pain Level | Lower | Moderate | Higher |

Propriétés

Numéro CAS |

3578-06-1 |

|---|---|

Formule moléculaire |

C10H15NO2 |

Poids moléculaire |

181.23 g/mol |

Nom IUPAC |

hexyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-5-6-7-13-10(12)9(2)8-11/h2-7H2,1H3 |

Clé InChI |

XDZLHTBOHLGGCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(=C)C#N |

SMILES canonique |

CCCCCCOC(=O)C(=C)C#N |

Key on ui other cas no. |

3578-06-1 |

Synonymes |

hexyl cyanoacrylate polymer PHCA poly(hexyl-2-cyanoacrylate) polyhexyl cyanoacrylate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.